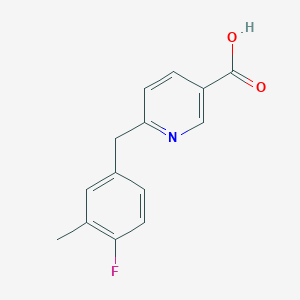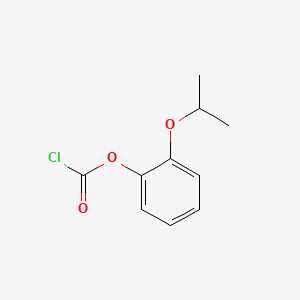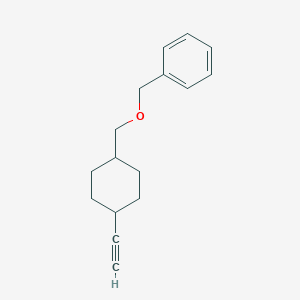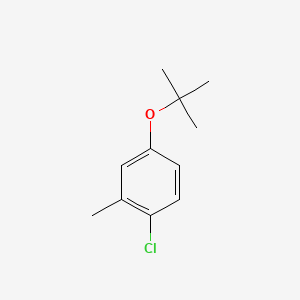
2-Isobutoxypyridine-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxypyridine-4-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxypyridine-4-boronic acid typically involves the reaction of 2-isobutoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isobutoxy group.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl or vinyl-aryl compound.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Isobutoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isobutoxypyridine-4-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it a versatile reagent in chemical reactions. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
2-Pyridylboronic Acid: Similar to 2-Isobutoxypyridine-4-boronic acid but lacks the isobutoxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness: this compound is unique due to the presence of both the isobutoxy group and the pyridine ring, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications that require these unique structural features .
Propiedades
Fórmula molecular |
C9H14BNO3 |
|---|---|
Peso molecular |
195.03 g/mol |
Nombre IUPAC |
[2-(2-methylpropoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7,12-13H,6H2,1-2H3 |
Clave InChI |
NHABVZAWJFXVKY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)OCC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)


![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)






